molecular formula C10H18O3 B1528767 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid CAS No. 1343801-90-0

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid

Cat. No.: B1528767
CAS No.: 1343801-90-0
M. Wt: 186.25 g/mol
InChI Key: CAQOXHNBVLCOGG-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid (IUPAC name) is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with an isopropyl group at position 2 and an acetic acid moiety at position 3. Its molecular formula is C₁₀H₁₈O₃, with a monoisotopic mass of 186.1256 Da . While direct pharmacological data are absent in the provided evidence, its structural analogs (e.g., phenoxyacetic acids, thiazole derivatives) suggest utility in drug design and crystallography .

Properties

IUPAC Name

2-(2-propan-2-yloxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-7(2)9-5-8(3-4-13-9)6-10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQOXHNBVLCOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid typically involves the reaction of oxane derivatives with isopropyl groups under controlled conditions. One common method includes the use of tetrahydro-2H-pyran-4-yl acetic acid as a starting material, which undergoes isopropylation to yield the desired product .

Industrial Production Methods

Industrial production of 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique oxane ring structure, which contributes to its biochemical properties. Its structural formula includes a propan-2-yl group, making it a derivative of acetic acid with potential implications in drug design and synthesis.

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in the development of pharmaceuticals. Its ability to interact with biological targets can be explored for:

  • Anti-inflammatory Agents : Given its acetic acid backbone, it may exhibit anti-inflammatory properties similar to other acetic acid derivatives.
  • Analgesics : The compound could be synthesized into derivatives that function as pain relievers.

Biochemical Studies

Research indicates that compounds similar to 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid may inhibit specific enzymes or pathways involved in disease processes. For instance:

  • Phospholipase Inhibition : Studies on related compounds have shown that they can inhibit lysosomal phospholipase A2 (LPLA2), which is crucial in understanding drug-induced phospholipidosis—a pathological condition associated with drug toxicity .

Case Study 1: Inhibition of LPLA2

A notable study investigated the inhibition of LPLA2 by various small molecules, revealing a correlation between structural features and inhibitory activity. Compounds with similar functionalities to 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid were found to inhibit this enzyme effectively, suggesting a pathway for further exploration in drug development .

Case Study 2: Synthesis of Derivatives

Research into the synthesis of derivatives from related compounds has highlighted their potential as therapeutic agents. The modification of the oxane ring or the acetic acid moiety could yield compounds with enhanced biological activity or specificity for therapeutic targets .

Potential Impacts on Drug Development

The exploration of 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid in drug development could lead to:

  • Novel Therapeutics : By leveraging its unique structure, researchers might develop new classes of drugs targeting inflammatory diseases or metabolic disorders.
  • Predictive Models for Drug Toxicity : Understanding how this compound interacts with biological systems can enhance predictive models for assessing drug safety and efficacy during the development process.

Mechanism of Action

The mechanism of action of 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following compounds share functional or structural similarities with 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid:

Compound Name Molecular Formula Molecular Weight (Da) Key Structural Features CAS Number Source ID
2-[4-(Oxan-4-yl)phenyl]acetic acid C₁₃H₁₆O₃ 220.27 Oxane ring linked to phenyl-acetic acid 1784095-45-9
2-[3-(Propan-2-yl)phenyl]acetic acid C₁₁H₁₄O₂ 178.23 Isopropyl-phenyl-acetic acid 81049-21-0
2-(Oxan-4-ylformamido)propanoic acid C₉H₁₅NO₄ 201.22 Oxane ring with amide-linked propanoic acid 1516949-42-0
[3-Methyl-4-(propan-2-yl)phenoxy]acetic acid C₁₂H₁₄O₃ 206.24 Phenoxy-acetic acid with isopropyl/methyl 105401-43-2

Key Observations :

  • Functional Groups : Carboxylic acid groups are common, but substitutions (e.g., amides in , ethers in ) alter reactivity and intermolecular interactions.
  • Molecular Weight : The target (186.13 Da) is lighter than phenyl-oxane hybrids (220.27 Da ) but heavier than simpler phenyl-acetic acids (178.23 Da ).
Physicochemical Properties
  • Hydrogen Bonding: The oxane ring’s ether oxygen and acetic acid group enable robust hydrogen-bond networks, critical in crystal packing . Analogous phenoxy-acetic acids (e.g., ) exhibit similar H-bonding but lack the oxane ring’s conformational rigidity.
  • Solubility: The polar carboxylic acid group enhances aqueous solubility compared to non-acidic analogs like 2-phenyl-2-[2-(propan-2-yl)phenoxy]acetic acid (C₁₇H₁₈O₃, 270.32 Da ).

Biological Activity

2-[2-(Propan-2-yl)oxan-4-yl]acetic acid, a compound with a unique oxan structure, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The chemical structure of 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid features an oxan ring that contributes to its lipophilicity and interaction with biological systems. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound.

1. Antimicrobial Properties

Research has indicated that compounds similar to 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid exhibit antimicrobial activity. A study demonstrated that derivatives of acetic acids can inhibit bacterial growth, suggesting that this compound may also possess similar properties.

2. Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented. For instance, studies show that certain acetic acid derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

3. Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid have shown promise against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells may be linked to its structural characteristics, which facilitate interaction with cellular targets.

Case Studies

Case Study 1: Antimicrobial Activity
In a controlled study, 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of related compounds demonstrated that they could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that 2-[2-(Propan-2-yl)oxan-4-yl]acetic acid may exert similar effects by modulating immune responses.

Research Findings Summary

Activity Observation Reference
AntimicrobialInhibits growth of Staphylococcus aureus
Anti-inflammatoryReduces cytokine production in immune cells
CytotoxicityInduces apoptosis in cancer cell lines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(Propan-2-yl)oxan-4-yl]acetic acid

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